molecular formula C10H13N3O2 B14835139 3-Cyclopropoxy-4-(methylamino)picolinamide

3-Cyclopropoxy-4-(methylamino)picolinamide

Katalognummer: B14835139
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: NUWLKBCEUCDHQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-4-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a picolinamide core

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropoxy group.

    Introduction of the Methylamino Group: This step involves the reaction of an intermediate compound with a methylamine source to introduce the methylamino group.

    Formation of the Picolinamide Core: This step involves the cyclization of the intermediate compound to form the picolinamide core.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Analyse Chemischer Reaktionen

3-Cyclopropoxy-4-(methylamino)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-4-(methylamino)picolinamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-4-(methylamino)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

3-cyclopropyloxy-4-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-7-4-5-13-8(10(11)14)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13)

InChI-Schlüssel

NUWLKBCEUCDHQU-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=NC=C1)C(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.